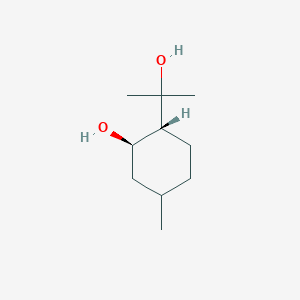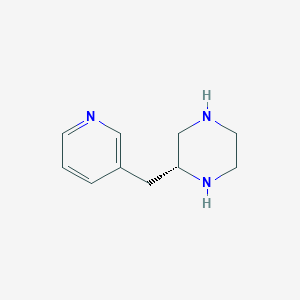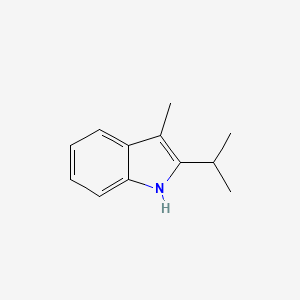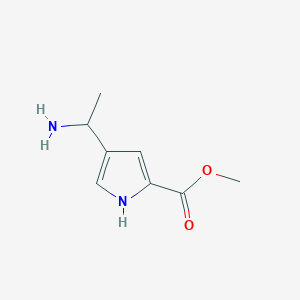
trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol: is a chemical compound with a unique structure that includes a cyclohexanol ring substituted with a hydroxypropan-2-yl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol typically involves the reaction of cyclohexanone with isopropanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: : trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone back to the hydroxyl group.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide to substitute the hydroxyl group with a halogen.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can regenerate the original hydroxyl compound.
Applications De Recherche Scientifique
Chemistry: : In chemistry, trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol is used as a building block for the synthesis of more complex molecules
Biology: : In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving hydroxyl groups. It can also serve as a substrate for investigating metabolic pathways.
Medicine: : In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development.
Industry: : Industrial applications include the use of this compound as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The pathways involved can include the conversion of the hydroxyl group to a ketone or vice versa, depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to trans-2-(2-Hydroxypropan-2-yl)-5-methylcyclohexanol include other cyclohexanol derivatives with different substituents. Examples include 2-(2-Hydroxyethyl)-5-methylcyclohexanol and 2-(2-Hydroxypropyl)-5-methylcyclohexanol.
Uniqueness: : The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
Clé InChI |
LMXFTMYMHGYJEI-CFCGPWAMSA-N |
SMILES isomérique |
CC1CC[C@H]([C@@H](C1)O)C(C)(C)O |
SMILES canonique |
CC1CCC(C(C1)O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)

![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)





![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)



